molecular formula C12H15N3O B13075406 {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B13075406
M. Wt: 217.27 g/mol
InChI Key: ISYSQYUIJIROAN-UHFFFAOYSA-N
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Description

{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a 1,2,3-triazole derivative featuring a hydroxymethyl (-CH$2$OH) group at position 4, a methyl group at position 5, and a 4-methylbenzyl substituent at position 1 of the triazole ring (Figure 1). Its molecular formula is C${12}$H${15}$N$3$O, with a molecular weight of 217.27 g/mol .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]methanol

InChI

InChI=1S/C12H15N3O/c1-9-3-5-11(6-4-9)7-15-10(2)12(8-16)13-14-15/h3-6,16H,7-8H2,1-2H3

InChI Key

ISYSQYUIJIROAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical profiles of 1,2,3-triazole derivatives are highly dependent on the substituents at position 3. Below is a detailed comparison of the target compound with key analogs:

Substituent Diversity and Functional Group Impact

Table 1: Structural and Functional Comparison
Compound Name R Group at Position 4 Molecular Formula Molecular Weight Functional Group Notable Properties/Activities References
Target Compound -CH$_2$OH C${12}$H${15}$N$_3$O 217.27 Alcohol Unknown (limited data)
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone -COCH$_3$ C${12}$H${13}$N$_3$O 215.25 Ketone Precursor for acetic acid derivatives via Wilgerodt-Kindler reaction
2-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid -CH$_2$COOH C${12}$H${13}$N$3$O$2$ 231.25 Carboxylic acid Reactivity in forming heterocyclic conjugates (e.g., thiadiazoles)
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one -COCH$_2$OPh C${19}$H${18}$N$3$O$2$ 320.37 Ketone, Ether High antimicrobial activity (exceeds ampicillin/vancomycin)
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime -C(=N-OH)CH$_3$ C${12}$H${11}$N$5$O$3$ 281.25 Oxime Synthesized via condensation with hydroxylamine

Key Observations:

  • Ketone Derivatives: These are versatile intermediates. For example, 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone is a precursor for synthesizing acetic acid derivatives .
  • Carboxylic Acid Derivatives: Exhibit reactivity in forming fused heterocycles (e.g., triazolothiadiazoles), which are explored for pharmacological applications .
  • Phenoxyacetyl Derivatives: Compound 10 (1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one) demonstrates superior antimicrobial activity, attributed to the electron-withdrawing phenoxy group enhancing interaction with bacterial targets .

Structural and Spectral Analysis

  • IR Spectroscopy: Ketone derivatives (e.g., compound 10 ) exhibit strong C=O stretches at ~1700 cm$^{-1}$, absent in the hydroxymethyl analog . The target compound’s O-H stretch (~3200–3600 cm$^{-1$) would dominate its IR profile.
  • Crystallography: Analogs like 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole exhibit planar conformations, while hydroxymethyl groups may introduce hydrogen bonding, altering crystal packing .

Biological Activity

The compound {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, also referred to as 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-methanol, is a member of the triazole family known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on various research findings.

Synthesis and Characterization

The synthesis of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole with suitable reagents under controlled conditions. Characterization methods include NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Table 1: Synthesis Overview

StepReactantsConditionsYieldReference
15-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole + ReagentsDMF at 0°C to 25°C83%
2Reaction mixture neutralized with ammonium hydroxide--

Biological Activity

The biological activity of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been explored in various studies highlighting its potential therapeutic applications.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibit significant activity against a range of bacterial strains.

Table 2: Antimicrobial Efficacy

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
{5-methyl...}Candida albicansNot reported

Case Studies

Several case studies have investigated the efficacy of triazole derivatives in clinical settings:

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of triazole derivatives against Candida albicans, demonstrating that certain modifications to the triazole ring enhance antifungal potency. The compound's structural features were linked to its ability to inhibit ergosterol biosynthesis in fungal cells.

Case Study 2: Antioxidant Properties

Research has indicated that triazole derivatives possess antioxidant capabilities. In vitro assays using DPPH and ABTS methods showed that these compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.

Mechanistic Insights

The mechanism of action for {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves interactions with specific biological targets. Molecular docking studies have provided insights into how this compound binds to enzyme active sites, inhibiting their function and leading to therapeutic effects.

Table 3: Molecular Docking Results

Target EnzymeBinding Affinity (kcal/mol)
Enzyme A-9.8
Enzyme B-9.6

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